molecular formula C36H33ClF3N7O6 B14114061 amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

Cat. No.: B14114061
M. Wt: 752.1 g/mol
InChI Key: YHVNOOKYOFKSNK-AATUDMNVSA-N
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Description

The compound “amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicine, the compound may be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or target disease-related proteins.

Industry

In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with comparable functional groups and structural features. Examples include:

  • Compounds with similar pyrimidine or pyrazole moieties.
  • Molecules with trifluoroethoxy or carbamoyl functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making the compound a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C36H33ClF3N7O6

Molecular Weight

752.1 g/mol

IUPAC Name

amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

InChI

InChI=1S/C36H33ClF3N7O6/c1-4-51-30(48)18-43-33(49)26-7-5-6-24(31(26)20(3)34(50)53-42)21-8-10-22(11-9-21)27-17-29(45-35(41)44-27)52-32(36(38,39)40)25-13-12-23(37)16-28(25)47-15-14-19(2)46-47/h5-17,20,32H,4,18,42H2,1-3H3,(H,43,49)(H2,41,44,45)/t20?,32-/m1/s1

InChI Key

YHVNOOKYOFKSNK-AATUDMNVSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F

Origin of Product

United States

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